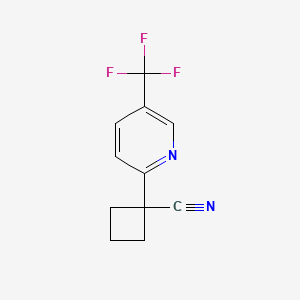
1-(5-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile is a chemical compound known for its unique structural features and significant applications in various scientific fields. The compound consists of a cyclobutane ring attached to a pyridine ring substituted with a trifluoromethyl group and a carbonitrile group. This combination of functional groups imparts distinct chemical properties to the compound, making it valuable in research and industrial applications .
Vorbereitungsmethoden
One common synthetic route involves the radical trifluoromethylation of carbon-centered intermediates . This process can be carried out under various reaction conditions, often involving the use of radical initiators and specific solvents to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity .
Analyse Chemischer Reaktionen
1-(5-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl and carbonitrile groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions: Reagents such as palladium catalysts, boron reagents, and radical initiators are often used in these reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study the effects of trifluoromethyl and carbonitrile groups on biological systems.
Medicine: The compound’s structural features make it a potential candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-(5-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The carbonitrile group can participate in various chemical reactions, influencing the compound’s reactivity and binding properties . These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(5-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropane-1-carbonitrile: This compound has a cyclopropane ring instead of a cyclobutane ring, which can affect its chemical properties and reactivity.
1-(5-(Trifluoromethyl)pyridin-2-yl)cyclohexane-1-carbonitrile: The presence of a cyclohexane ring can influence the compound’s stability and interactions with other molecules.
1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopentane-1-carbonitrile: The cyclopentane ring can alter the compound’s conformational flexibility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H9F3N2 |
|---|---|
Molekulargewicht |
226.20 g/mol |
IUPAC-Name |
1-[5-(trifluoromethyl)pyridin-2-yl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H9F3N2/c12-11(13,14)8-2-3-9(16-6-8)10(7-15)4-1-5-10/h2-3,6H,1,4-5H2 |
InChI-Schlüssel |
KMAPNFZPQDVEDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C#N)C2=NC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


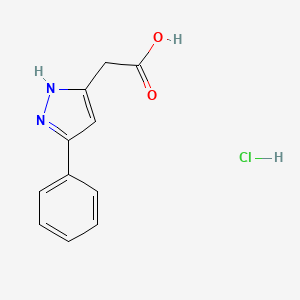
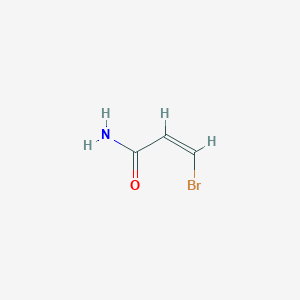
![Methyl (3as,6ar)-2,5-dibenzyl-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis](/img/structure/B13517349.png)
![6-Ethynylspiro[2.5]octane](/img/structure/B13517358.png)
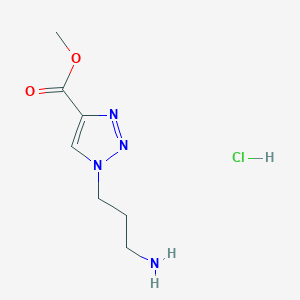
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(2-oxoazocan-1-yl)acetamidehydrochloride](/img/structure/B13517370.png)
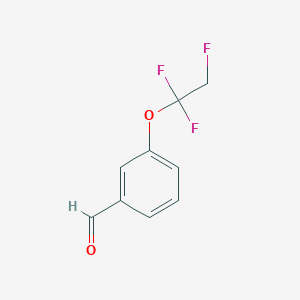
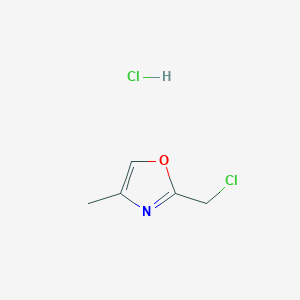
![tert-butyl N-[1-(hydroxymethyl)-3-[(trimethylsilyl)methyl]cyclobutyl]carbamate](/img/structure/B13517389.png)
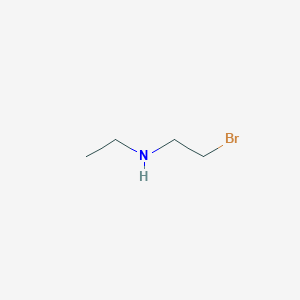


![rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide](/img/structure/B13517429.png)

